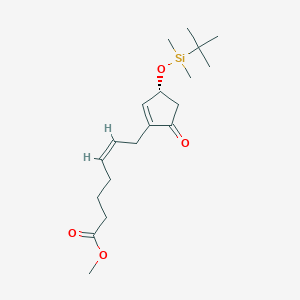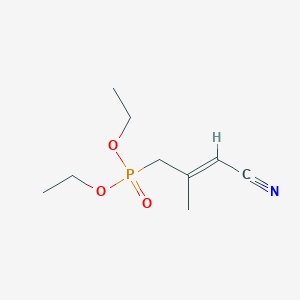
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
Übersicht
Beschreibung
“4,6-Bis(thiophen-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C12H9N3S4. It has a molecular weight of 323.49 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . For instance, a series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized for the development of potent anticancer chemotherapeutic agents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring which is substituted at the 4 and 6 positions by thiophen-2-yl groups .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Electronic, Optical, and Charge Transfer Properties
Research has explored the electronic, optical, and charge transfer properties of derivatives of 4,6-di(thiophen-2-yl)pyrimidine, indicating potential applications in organic semiconductor materials. Modifications to this compound have shown significant effects on its optoelectronic properties, making these derivatives suitable for use in semiconductors and other electronic devices. The introduction of different substituents has been found to reduce the energy gap, resulting in a red shift in absorption and fluorescence emission spectra, which enhances charge transfer properties (Irfan et al., 2019).
Corrosion Inhibition
Another study focused on the corrosion inhibition capabilities of pyrimidine derivatives for steel in acidic environments, commonly encountered in oil well/tubing structures. Derivatives such as MPA and CPA showed excellent corrosion mitigation properties, with high inhibition efficiency at low dosages. This research indicates the potential of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine derivatives as efficient corrosion inhibitors, which could significantly enhance the longevity and safety of oil and gas infrastructure (Sarkar et al., 2020).
Semiconducting Polymers for Solar Cells
The synthesis and properties of semiconducting polymers based on pyrimidine series substituted with thiazolo-pyridine have been investigated for their utilization in polymer solar cells. These studies reveal that the incorporation of strong electron-withdrawing groups can significantly affect intramolecular charge transfer, absorption wavelengths, and the energy levels of molecular orbitals, which are critical parameters for the efficiency of solar cells. These polymers have shown promise in enhancing the performance of solar cells, indicating their potential application in renewable energy technologies (Kim et al., 2018).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have been studied for their antimicrobial and antifungal activities. Various derivatives have shown effectiveness against a range of bacterial and fungal species, indicating their potential as novel antimicrobial agents. This application is particularly relevant in the development of new pharmaceuticals and antimicrobial materials, which can help address the growing concern of antibiotic resistance (Patel & Patel, 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine protein kinase that plays a crucial role in cell division . Overexpression of AURKA has been detected in various cancers, making it a potential anticancer target .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This compound reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase . The inhibition of AURKA activity by this compound has been confirmed through in silico docking experiments .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to apoptotic cell death, as indicated by the triggered cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
Result of Action
The result of the action of this compound is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in cancer cells . These effects make this compound a potential anticancer agent.
Biochemische Analyse
Biochemical Properties
4,6-Bis(thiophen-2-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tyrosine kinases and dihydrofolate reductase (DHFR). The interaction with tyrosine kinases is particularly noteworthy as it can inhibit the activity of these enzymes, which are crucial for cell signaling and growth . Additionally, this compound acts as a substrate for DHFR, an enzyme involved in the folate pathway, thereby influencing nucleotide synthesis and cell proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways by modulating the activity of kinases and other signaling molecules. Furthermore, this compound can alter gene expression patterns, resulting in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and DHFR, inhibiting their activity . This binding is facilitated by the presence of the thiophene rings, which interact with the hydrophobic pockets of the enzymes. Additionally, this compound can induce conformational changes in these enzymes, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively. In laboratory settings, this compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on cellular functions, making it a promising candidate for prolonged biochemical applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR, influencing the folate pathway and nucleotide synthesis . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution pattern of this compound is crucial for its activity and effectiveness in biochemical applications.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of this compound in these compartments allows it to interact with key biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
4,6-dithiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNVWCCCGBJZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299592 | |
| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82619-64-5 | |
| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82619-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)
![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)




![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)
![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)



